molecular formula C8H11NS B096046 1-Propylpyridine-2(1H)-thione CAS No. 19006-74-7

1-Propylpyridine-2(1H)-thione

Cat. No.: B096046
CAS No.: 19006-74-7
M. Wt: 153.25 g/mol
InChI Key: GUYLNBGFVBPJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a thione (C=S) group at position 2 and a propyl chain at the nitrogen atom. This structure combines sulfur’s electron-rich properties with the aromatic pyridine scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

CAS No.

19006-74-7

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1-propylpyridine-2-thione

InChI

InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3

InChI Key

GUYLNBGFVBPJTC-UHFFFAOYSA-N

SMILES

CCCN1C=CC=CC1=S

Canonical SMILES

CCCN1C=CC=CC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propyl mercaptan under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-chloropyridine, propyl mercaptan

    Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)

    Procedure: The reactants are mixed in the solvent and heated to reflux. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods: Industrial production of 1-Propylpyridine-2(1H)-thione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various alkylating agents or aryl halides can be used in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkyl or aryl-substituted pyridinethiones

Scientific Research Applications

1-Propylpyridine-2(1H)-thione has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle and Substituent Effects

  • Pyridine vs. Pyrazine/Thiophene Derivatives :
    Pyridine-thiones like 1-Propylpyridine-2(1H)-thione differ from pyrazine-2(1H)-thione (–9) in nitrogen atom placement. Pyrazine’s two nitrogen atoms reduce basicity compared to pyridine, influencing hydrogen-bonding interactions (e.g., N–H⋯N bonds in pyrazine-thione contribute to crystal packing ). The propyl group in 1-Propylpyridine-2(1H)-thione may enhance lipophilicity compared to smaller substituents like methyl or hydroxyl groups (e.g., 1-hydroxy-4-methylpyridine-2(1H)-thione, ).

  • Thiophene vs. Alkyl Substituents :
    In 3,4-dihydropyridine-2(1H)-thiones (), a thiophene ring at C5 significantly improved antiproliferative activity (IC50 = 1.71 µM for S22 vs. 4.33 µM for S1). This suggests that aromatic substituents enhance bioactivity compared to aliphatic chains. The propyl group in 1-Propylpyridine-2(1H)-thione may prioritize solubility over potency but could improve pharmacokinetic profiles.

Anticancer Potential :
  • 3,4-Dihydropyridine-2(1H)-thiones (): Compounds like S22 (IC50 = 1.71 µM against A375 melanoma cells) show higher selectivity (SI = 21.09) than reference drug combretastatin A-3. Mitotic-specific activity suggests microtubule disruption mechanisms.
  • Pyrimidine-2(1H)-thiones (): Pyrimidin-2(1H)-one spacers (e.g., compound 4b) exhibit higher VEGFR-2 binding affinity than thione analogs, indicating that oxygen substitution modulates target engagement.
Antioxidant and Antimicrobial Activity :
  • Pyrimidine-2(1H)-thiones (): Substituted hydroxylphenyl pyrimidine-thiones demonstrate antioxidant properties via AAU/AAI assays. Chloro and methoxy substituents enhance DNA photocleavage and antibacterial activity (e.g., 40 µg/µl for complete DNA cleavage) .

Physicochemical and Crystallographic Properties

Crystal Packing and Hydrogen Bonding

  • Pyrazine-2(1H)-thione (–9): Crystallizes in monoclinic space group P2₁/m with N–H⋯N and C–H⋯S hydrogen bonds (C–S bond length: 1.671 Å). Hirshfeld surface analysis shows 36.8% contribution from C–H⋯S interactions .
  • 1-Propylpyridine-2(1H)-thione : The propyl chain likely disrupts dense hydrogen-bond networks, reducing crystallinity compared to pyrazine-thione but improving solubility.

Structure-Activity Relationship (SAR) Trends

Compound Class Key Substituent Activity (IC50/EC50) Target/Mechanism Reference
3,4-Dihydropyridine-thione Thiophene at C5 1.71 µM (A375 cells) Microtubule disruption
Pyrimidine-thione 4-Chlorophenyl + pyrimidin-2-one High VEGFR-2 affinity Antiangiogenic
Pyrazine-thione None (parent structure) N/A N–H⋯N/C–H⋯S crystal packing
1-Propylpyridine-thione Propyl at N1 Not reported Hypothesized: Improved solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.